4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine mechanism of action
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine mechanism of action
Technical Deep Dive: The Pharmacophore Potential of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Scaffold
Executive Summary
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is a privileged bicyclic scaffold in medicinal chemistry, distinct from its isomer, the [3,4-c] core found in the blockbuster anticoagulant Apixaban. Its value lies in its role as a semi-rigid, bifunctional template capable of precise pharmacophore positioning. This guide analyzes the scaffold’s utility in Fragment-Based Drug Discovery (FBDD), detailing its mechanism of action (MoA) through the lens of c-Met kinase inhibition and Factor Xa modulation .
This document is structured for researchers requiring actionable synthetic pathways, structural biology insights, and validated screening protocols.
Part 1: Structural Biology & Chemical Space
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine moiety is not a drug in isolation; it is a bioisostere and a linker . Its mechanism of action is defined by its ability to lock functional groups into specific vectors that match the topology of enzyme binding pockets.
The "Vector" Mechanism
Unlike flexible linear chains, this bicyclic system restricts conformational entropy. It presents three critical vectors for substitution:
-
N5 (Secondary Amine): The primary vector for diversity. It typically engages solvent-exposed regions or specific selectivity pockets (e.g., the S4 pocket in serine proteases).
-
N1/N2 (Pyrazole Nitrogens): Act as hydrogen bond donors (N1-H) or acceptors (N2), crucial for "hinge-binding" in kinase targets.
-
C3 (Pyrazole Carbon): Allows for hydrophobic extension into deep protein cavities.
Isomeric Importance
Distinguishing the [4,3-c] isomer from the [3,4-c] isomer is critical.
-
[4,3-c] (Target of this guide): Nitrogen at position 5.[4][5][6][7][8]
-
Significance: This shift alters the exit vector of the substituent by approximately 15-20 degrees, dramatically changing how the molecule sits in an active site (e.g., changing a Type I kinase inhibitor to a Type II).
Part 2: Mechanism of Action (Case Studies)
Because the scaffold is a template, we define its MoA through its two most prominent validated biological targets: c-Met Kinase and Factor Xa .
Case Study A: c-Met Kinase Inhibition (Oncology)
-
Target: c-Met (Hepatocyte Growth Factor Receptor). Deregulation leads to tumor growth and metastasis.
-
Mechanism: Competitive ATP Inhibition (Type I/II).
-
Scaffold Role:
-
The pyrazole moiety functions as the "hinge binder," forming hydrogen bonds with the backbone residues (e.g., Pro1158, Met1160) of the kinase hinge region.
-
The tetrahydropyridine ring acts as a spacer, directing a bulky hydrophobic group (attached at N5) into the solvent-front or the hydrophobic back-pocket, depending on the substitution pattern.
-
Data Support: Derivatives have demonstrated IC50 values as low as 68 nM against c-Met, inhibiting phosphorylation in MKN45 cell lines [1].[6]
-
Case Study B: Factor Xa Inhibition (Cardiovascular)[1][10]
-
Target: Factor Xa, a serine protease in the coagulation cascade.[3]
-
Mechanism: Reversible active site inhibition.
-
Scaffold Role:
-
The scaffold mimics the P1-P4 peptide residues of the natural substrate.
-
The N5-substituent often occupies the S4 pocket (hydrophobic/aromatic box).
-
The C3-substituent directs the P1 moiety (often a benzamidine mimic or chloropyridine) into the S1 specificity pocket.
-
Note: While Apixaban uses the [3,4-c] isomer, the [4,3-c] variants are explored to modulate solubility and avoid patent space while retaining nanomolar affinity [2].
-
Part 3: Visualization of Mechanism
The following diagram illustrates the structural logic and the biological pathway validation for this scaffold.
Figure 1: Mechanistic flow from scaffold vectors to therapeutic outcomes in Oncology and Cardiology.
Part 4: Experimental Protocols
To validate the MoA of a [4,3-c] derivative, the following workflows are standard.
Synthesis: The Modified Pictet-Spengler Approach
This route is preferred for its ability to introduce diversity at the C3 position early in the synthesis.
-
Reactant Preparation: Begin with N-protected-4-piperidone.
-
Acylation: React with an acyl chloride (R-COCl) or ester to form the 3-acyl-4-piperidone intermediate.
-
Cyclization: Treat the intermediate with hydrazine hydrate (NH₂NH₂) in ethanol at reflux.
-
Reaction:3-acyl-4-piperidone + NH₂NH₂ → 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
-
-
Deprotection: Remove the N-protecting group (e.g., Boc removal with TFA) to expose the N5 secondary amine for further functionalization.
Validating c-Met Inhibition (HTRF Assay)
Objective: Determine the IC50 of the derivative against c-Met kinase.
| Step | Action | Reagent/Condition |
| 1 | Enzyme Prep | Recombinant human c-Met kinase (0.2 ng/µL) in kinase buffer (50 mM HEPES, pH 7.5). |
| 2 | Compound Addition | Serial dilute compound in DMSO; add to enzyme solution. Incubate 15 min @ RT. |
| 3 | Substrate Initiation | Add Biotin-labeled Poly(Glu, Tyr) substrate and ATP (at Km concentration). |
| 4 | Reaction | Incubate 60 min @ RT to allow phosphorylation. |
| 5 | Detection | Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665. |
| 6 | Readout | Measure FRET signal (665/620 nm ratio) on a microplate reader (e.g., EnVision). |
| 7 | Analysis | Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression. |
Part 5: Structure-Activity Relationship (SAR) Data Summary
The following table summarizes how substitutions on the [4,3-c] core affect biological potency, based on aggregated literature data for kinase targets [1][3].
| Position | Substituent Group | Effect on Potency (c-Met) | Mechanistic Rationale |
| N1 | Hydrogen | High | Essential for H-bond donor capability to hinge region. |
| N1 | Methyl/Alkyl | Low/Inactive | Steric clash or loss of H-bond donor eliminates hinge binding. |
| C3 | Phenyl / Heterocycle | High | Accesses the hydrophobic "gatekeeper" region; improves selectivity. |
| N5 | Benzyl / Sulfonyl | Variable | Critical for pharmacokinetic properties (solubility) and reaching solvent front. |
| N5 | Unsubstituted | Low | High polarity often prevents cell membrane penetration; poor enzyme fit. |
References
-
Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. Source: European Journal of Medicinal Chemistry (2017).[6] URL:[Link]
-
Discovery of Apixaban (BMS-562247): A Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. (Note: Comparative structural reference for the [3,4-c] vs [4,3-c] isomer distinction).[1] Source: Journal of Medicinal Chemistry (2007).[1] URL:[Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Source: MDPI (International Journal of Molecular Sciences). URL:[Link]
-
Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Source: Mini-Reviews in Organic Chemistry. URL:[Link]
Sources
- 1. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride | 1242339-11-2 | Benchchem [benchchem.com]
- 6. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 | CID 2760583 - PubChem [pubchem.ncbi.nlm.nih.gov]
